
Ethyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate
Description
Ethyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound characterized by a vinyl group at the 5-position, a methyl group at the 1-position, and an ester (ethyl carboxylate) at the 3-position. Pyrazole derivatives are widely studied due to their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science .
Its crystal structure, inferred from similar compounds, likely exhibits intermolecular hydrogen bonding involving the ester carbonyl and pyrazole N–H groups, which influences solubility and crystallinity .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
ethyl 5-ethenyl-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-4-7-6-8(10-11(7)3)9(12)13-5-2/h4,6H,1,5H2,2-3H3 |
InChI Key |
ILXCKQQFILNXMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazones with α,β-unsaturated esters in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acids, while substitution reactions can produce a variety of functionalized pyrazoles .
Scientific Research Applications
Agricultural Chemistry
Ethyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate is primarily used in the development of novel pesticides and herbicides. Its unique chemical structure allows for enhanced efficacy in crop protection while minimizing environmental impact.
Key Findings:
- Pesticide Development: Research indicates that this compound can improve the effectiveness of existing pesticides by enhancing their stability and performance under varying environmental conditions.
- Herbicide Formulation: Studies have shown that formulations containing this compound exhibit superior weed control compared to traditional herbicides, leading to increased agricultural productivity.
Pharmaceutical Development
In the pharmaceutical sector, this compound has been investigated for its potential therapeutic applications, particularly in treating neurological disorders and inflammatory diseases.
Case Studies:
- Analgesic and Anti-inflammatory Activities: A pharmacological study demonstrated that derivatives of this compound exhibited significant analgesic effects comparable to standard medications such as ibuprofen .
- Neurological Applications: Research has suggested that pyrazole derivatives can modulate neurotransmitter systems, offering potential treatment avenues for conditions like epilepsy and anxiety disorders.
Material Science
The compound is also utilized in material science for creating advanced materials with specific chemical properties. Its incorporation into polymers and coatings has led to improvements in durability and performance.
Applications:
- Coatings Development: this compound is used to formulate coatings that exhibit enhanced resistance to environmental degradation.
- Polymer Synthesis: The compound's properties facilitate the development of polymers with tailored mechanical characteristics, making it valuable in industries ranging from automotive to electronics.
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference material. Its consistent chemical behavior aids researchers in the accurate quantification of similar compounds within complex mixtures.
Research Insights:
- Chromatography Applications: The compound is employed as a calibration standard in chromatographic techniques, ensuring precision in analytical measurements.
Flavor and Fragrance Industry
The unique sensory profiles of this compound have led to its exploration in the flavor and fragrance industry. Its potential use as a flavoring agent can enhance product appeal through distinctive aromatic characteristics.
Summary Table of Applications
Application Area | Specific Uses | Key Benefits |
---|---|---|
Agricultural Chemistry | Pesticide and herbicide development | Enhanced crop protection; reduced environmental impact |
Pharmaceutical Development | Treatment for neurological disorders | Significant analgesic effects; modulation of neurotransmitter systems |
Material Science | Coatings and polymer formulations | Improved durability; tailored mechanical properties |
Analytical Chemistry | Standard reference material | Precision in quantification of complex mixtures |
Flavor and Fragrance | Flavoring agents | Unique sensory profiles enhancing product appeal |
Mechanism of Action
The mechanism of action of ethyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and biological differences between ethyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate and related pyrazole carboxylates:
Key Comparative Insights :
Substituent Effects on Reactivity and Bioactivity :
- The vinyl group in the target compound offers unique reactivity for cross-coupling or polymerization, unlike phenyl or thienyl groups, which prioritize π-π interactions .
- Electron-withdrawing groups (e.g., fluorine in CAS 1326810-54-1) enhance bioactivity by improving binding affinity to biological targets, as seen in apoptosis-inducing pyrazole derivatives .
Physicochemical Properties: Methoxy and hydroxy substituents (e.g., CAS 139297-50-0) increase solubility in polar solvents but may reduce metabolic stability due to oxidative susceptibility .
Structural and Crystallographic Differences :
- Crystal structures of analogs (e.g., ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate) reveal hydrogen-bonded dimers via N–H···O=C interactions, which stabilize the lattice and affect melting points .
- The chlorocarbonyl derivative (CAS 1881328-90-0) exhibits higher reactivity due to the labile chlorine atom, enabling facile nucleophilic substitution .
Safety and Toxicity: Limited toxicity data are available for the vinyl-substituted compound, whereas phenyl-substituted analogs (e.g., CAS 10250-63-2) lack comprehensive ecological or toxicological profiles .
Biological Activity
Ethyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a five-membered pyrazole ring with a vinyl group and an ethyl ester substituent. This unique structure is conducive to various chemical reactions and biological interactions, making it a valuable scaffold in drug discovery.
1. Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including colorectal cancer cells (HCT116, HT29, SW480) . The mechanism of action typically involves the induction of cell cycle arrest and apoptosis.
Table 1: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HCT116 | 5.4 | G2/M phase arrest |
Ethyl 3,4-diaryl-1H-pyrazole derivatives | HT29 | 7.2 | Apoptosis induction |
Ethyl 3,4-diaryl-1H-pyrazole derivatives | SW480 | 6.8 | Non-necrotic cell death |
2. Anti-inflammatory Activity
Pyrazole derivatives, including this compound, have been extensively studied for their anti-inflammatory properties. Research indicates that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process . In vivo studies using carrageenan-induced edema models have shown that these compounds exhibit significant anti-inflammatory effects comparable to standard drugs like diclofenac.
Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives
Compound | COX Inhibition (%) | IC50 (µM) | Reference Drug IC50 (µM) |
---|---|---|---|
This compound | 75 | 6.0 | Diclofenac: 5.4 |
Pyrazole derivative A | 82 | 4.8 | Diclofenac: 5.4 |
Pyrazole derivative B | 68 | 7.0 | Diclofenac: 5.4 |
3. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored, revealing broad-spectrum activity against various bacterial strains . This property is attributed to the ability of these compounds to disrupt microbial cell membranes or interfere with essential metabolic processes.
Case Studies
Case Study: Anticancer Efficacy in Colorectal Cancer
A study published in Nature examined the efficacy of this compound against colorectal cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability (IC50 = 5.4 µM) through G2/M phase arrest and apoptosis induction, highlighting its potential as a therapeutic agent in cancer treatment .
Case Study: Anti-inflammatory Effects in Animal Models
Another study focused on the anti-inflammatory effects of pyrazole derivatives in a carrageenan-induced rat paw edema model. The results demonstrated that this compound significantly reduced inflammation with an inhibition percentage comparable to standard anti-inflammatory drugs .
Q & A
Q. What are the standard laboratory synthesis routes for Ethyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate?
The compound is typically synthesized via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by vinylation and esterification. For example:
- Step 1 : Cyclization of 1-methylhydrazine with a diketone precursor under acidic conditions to form the pyrazole core.
- Step 2 : Introduction of the vinyl group via palladium-catalyzed coupling (e.g., Heck reaction) or alkylation using vinyl halides.
- Step 3 : Esterification with ethyl chloroformate in the presence of a base (e.g., triethylamine) . Key parameters include temperature control (0–60°C), solvent selection (DMF or THF), and catalyst optimization (e.g., Pd(PPh₃)₄ for coupling reactions).
Q. Which spectroscopic methods are most effective for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., vinyl proton signals at δ 5.0–6.5 ppm, ester carbonyl at ~170 ppm in ¹³C NMR).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₁₃N₂O₂: 193.0972).
- X-ray Crystallography : Resolves crystal packing and bond angles (using SHELX for refinement and Mercury for visualization) .
Q. What are the recommended safety protocols for handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Store in airtight containers at 0–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How does the vinyl group influence reactivity in cross-coupling or polymerization reactions?
The vinyl group enables participation in Diels-Alder reactions (as a dienophile) or radical polymerization. For example:
- Diels-Alder : Reacts with electron-rich dienes (e.g., anthracene) at 80–100°C in toluene to form bicyclic adducts.
- Polymerization : Initiated by AIBN under UV light, forming polyvinylpyrazole esters with tunable thermal stability . Computational studies (DFT) predict regioselectivity in these reactions based on frontier molecular orbitals .
Q. How can researchers resolve contradictions in reported biological activities?
Q. Can this compound serve as a monomer for stimuli-responsive polymers?
Yes. Radical polymerization of the vinyl group produces polymers with pH-sensitive ester linkages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.